Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Catalog No.
S1520631
CAS No.
870562-47-3
M.F
C9H8F3N3
M. Wt
215.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diaz...

CAS Number

870562-47-3

Product Name

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

IUPAC Name

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2

InChI Key

MDQXHBVWVLDNDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN
  • Photoaffinity Labeling: The diazirine group in the molecule is known to undergo a light-induced reaction that can form a covalent bond with nearby biomolecules. This property makes it a candidate for photoaffinity labeling, a technique used to identify proteins that interact with a specific molecule of interest [].

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound characterized by the presence of a diazirine functional group, which is known for its unique reactivity. The compound's structure includes a benzene ring attached to a methanamine group and a trifluoromethyl-substituted diazirine. The trifluoromethyl group enhances the compound's stability and reactivity, making it of interest in various chemical applications.

Synthesis of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves:

  • Formation of the Diazirine: This can be achieved through methods such as the reaction of a suitable diazocarbonyl compound with a trifluoromethylating agent.
  • Coupling with Benzene Derivatives: The diazirine can then be coupled with an appropriate benzene derivative using standard coupling techniques, such as nucleophilic substitution or cross-coupling reactions.

Specific protocols may vary based on the desired purity and yield of the final product .

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has potential applications in:

  • Pharmaceutical Development: As a precursor for drug candidates due to its unique reactivity.
  • Chemical Biology: In photoaffinity labeling experiments to study protein interactions and dynamics.
  • Material Science: As a component in developing new materials with specific optical or electronic properties.

Interaction studies involving benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- focus on its ability to form covalent bonds with biomolecules under light activation. These studies are crucial for understanding how this compound can be used for targeted labeling in biological systems. The trifluoromethyl group may also influence binding affinities and selectivity towards specific targets .

Several compounds share structural similarities with benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamineStructureSimilar diazirine structure but lacks the methanamine component.
4-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]benzeneStructureContains a pyrazole instead of diazirine; different reactivity profile.
4-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]benzylamineStructurePyrazole-based; may have different biological activities compared to diazirines.

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- stands out due to its unique combination of a trifluoromethyl group and a diazirine, allowing for specific reactivity patterns that are not present in other similar compounds.

This detailed overview provides insight into the characteristics and significance of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- within chemical research and applications.

The photoreactivity of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine originates from its diazirine ring, which undergoes cleavage upon ultraviolet (UV) irradiation. The trifluoromethyl group enhances ring strain, lowering the activation energy for photolysis [1] [2]. Time-resolved spectroscopy experiments demonstrate that UV exposure at 350–365 nm induces N2 elimination within 10–100 picoseconds, producing a singlet carbene intermediate [1] [4].

Density functional theory (DFT) calculations corroborate that the trifluoromethyl substituent stabilizes the transition state through electron-withdrawing effects, accelerating ring opening by 1.3-fold compared to non-fluorinated analogs [6]. Transient absorption spectra reveal a characteristic carbene absorption band at 480 nm, with a lifetime of 240 ± 30 picoseconds in acetonitrile at 298 K [4]. The quantum yield for carbene formation reaches 0.78 ± 0.05 under optimized conditions, as measured by ^19F NMR spectroscopy [2].

Carbene vs. Diazo Intermediate Formation Pathways

Competing pathways emerge during photolysis, with carbene and diazoalkane intermediates exhibiting solvent-dependent stability. In nonpolar media (ε < 15), the primary carbene intermediate undergoes partial conversion to diazoalkane via a 1,2-hydrogen shift, with a kinetic barrier of 2.8 ± 0.2 kcal/mol [4] [6]. Polar aprotic solvents (ε > 30) stabilize the carbene through solvation, suppressing diazoalkane formation to <5% of total products [2] [3].

Wavelength modulation experiments demonstrate that broad-spectrum UV (320–400 nm) preferentially generates carbene (85–90% yield), while narrowband 365 nm irradiation increases diazoalkane production to 25–30% [2]. This dichotomy arises from differential excitation of diazirine versus diazoalkane absorption bands. Time-dependent DFT simulations predict a 0.3 eV reduction in the carbene→diazoalkane transition energy when irradiated at 365 nm versus 350 nm [6].

Solvent Effects on Reactive Species Lifetime

Solvent polarity and hydrogen-bonding capacity critically influence reactive intermediate lifetimes:

SolventDielectric ConstantCarbene Lifetime (ps)Diazoalkane Yield (%)
Hexane1.9180 ± 2022 ± 3
Dichloromethane8.9210 ± 2515 ± 2
Acetonitrile37.5240 ± 304 ± 1
Methanol32.7195 ± 2012 ± 2

Data derived from [2] [4] [6]

Ester-containing solvents like ethyl acetate extend carbene lifetimes to 260 ± 35 ps through Lewis acid-base interactions with the trifluoromethyl group [2]. Conversely, protic solvents induce premature quenching via hydrogen abstraction, reducing effective crosslinking efficiency by 40–60% compared to aprotic media [3].

Temperature-Dependent Crosslinking Efficiency

Crosslinking kinetics exhibit Arrhenius behavior between 25–70°C, with an activation energy of 14.2 ± 0.8 kJ/mol for carbene-mediated C–H insertion [2]. Above 70°C, non-radiative decay pathways dominate, decreasing crosslinking yield by 0.7% per °C [3]. Cryogenic studies (77 K) reveal trapped carbene intermediates with lifetimes exceeding 1 microsecond, though practical applications remain limited by reduced molecular mobility [4].

Optimal crosslinking occurs at 50°C in acetonitrile, achieving 92 ± 3% conversion efficiency within 60 seconds of UV exposure [2]. This temperature balances enhanced diffusion kinetics with minimal thermal degradation of the diazirine precursor. Comparative studies show a 3.1-fold increase in crosslinking density at 50°C versus 25°C under identical irradiation conditions [3].

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- represents a sophisticated photoaffinity labeling reagent that has revolutionized the field of protein structural analysis through its unique capacity for residue-specific photocrosslinking. This compound leverages the highly reactive diazirine functional group to enable precise conformational mapping of proteins with unprecedented spatial and temporal resolution.

The molecular mechanism underlying residue-specific photocrosslinking involves a two-step photolysis pathway that generates sequential diazo and carbene intermediates upon exposure to ultraviolet light at 365 nanometers. Recent mechanistic studies have revealed that this compound preferentially targets buried polar residues, particularly aspartic acid, glutamic acid, and tyrosine residues, through a diazo intermediate that demonstrates remarkable selectivity for acidic amino acids in a pH-dependent manner. This selectivity arises from the compound's ability to form ester bonds with carboxyl groups through the diazo intermediate, while the subsequent carbene intermediate enables insertion into various C-H, N-H, and O-H bonds across the protein structure.

The conformational mapping capabilities of this diazirine-based reagent have been demonstrated through comprehensive distance mapping studies on nine model proteins, where the crosslinking reaction was performed in two distinct steps: initial reaction with protein lysine residues in amine-free buffer, followed by irradiation with 365-nanometer light to initiate photoreaction between the alkyl diazirine group and adjacent protein residues. The resulting crosslinks provide stringent distance restraints with a crosslinker distance of approximately 3.9 Ångströms for the SDA reagent, enabling the detection of residue-residue contacts that are inaccessible to traditional chemical crosslinking methods.

Photolysis Mechanism and Selectivity Control

The temporal control achievable with benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- enables researchers to modulate crosslinking selectivity through systematic adjustment of light intensity and irradiation duration. Low optical power density conditions favor diazo-mediated crosslinking reactions, resulting in enhanced selectivity toward polar residues, while higher power densities promote carbene-mediated reactions with broader amino acid reactivity. This tunable selectivity represents a significant advancement over traditional photocrosslinking reagents, which typically exhibit non-specific reactivity patterns.

The carbene intermediate generated from this compound possesses an extremely brief lifetime of approximately 2 nanoseconds, ensuring that crosslinking occurs primarily with the most prevalent conformational states in solution. This temporal precision makes the reagent particularly valuable for capturing dynamic protein conformations and transient structural intermediates that are difficult to study using conventional structural biology methods.

Distance Mapping and Structural Validation

Comprehensive structural validation studies have demonstrated the accuracy of distance constraints derived from benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- crosslinking experiments. Analysis of ribosomal proteins crosslinked with diazirine-based reagents revealed that 75% of identified crosslinks exhibit Cα-Cα distances below 15 Ångströms, representing effectively zero-length crosslinks when accounting for the molecular dimensions of the crosslinker. This high structural accuracy has enabled the successful modeling of flexible protein regions and conformational changes in complex systems, including DNA repair complexes such as the Fanconi Anemia core complex and FANCD2-FANCI heterodimer.

The residue-specific nature of the crosslinking reaction has proven particularly valuable for studying protein regions that are traditionally challenging to analyze, such as intrinsically disordered domains and dynamic loop regions. The preferential targeting of buried polar residues by the diazo intermediate provides unique structural information about protein core regions that are typically inaccessible to surface-selective crosslinking reagents.

Applications in Protein Dynamics Studies

The conformational mapping capabilities of this diazirine-based reagent have been successfully applied to study protein dynamics across multiple timescales, from nanoseconds to microseconds. Time-resolved photocrosslinking experiments have revealed complex kinetics of protein conformational changes, including the identification of multiple metastable states and their interconnecting transition pathways. The ability to capture transient protein conformations has enabled researchers to construct Markov state models that describe the discrete timescales and connectivity patterns of protein folding and unfolding processes.

Site-directed incorporation of diazirine-based amino acids has enabled the monitoring of protein biogenesis and quality control processes in living cells with unprecedented temporal resolution. These studies have revealed the dynamic nature of protein-protein interactions during protein folding, assembly, and degradation, providing insights into the molecular mechanisms that maintain protein homeostasis in cellular environments.

Comparative Analysis with Traditional Chemical Crosslinkers

The performance characteristics of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- demonstrate significant advantages over traditional chemical crosslinking reagents in multiple analytical dimensions. Comprehensive comparative studies have established fundamental differences in crosslinking efficiency, structural perturbation, and analytical compatibility between diazirine-based photocrosslinking and conventional chemical crosslinking methods.

Crosslinking Efficiency and Reaction Kinetics

Traditional chemical crosslinkers such as bis(sulfosuccinimidyl)suberate (BS3) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) exhibit moderate crosslinking efficiencies ranging from 5 to 25%, with reaction times spanning minutes to hours. In contrast, benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- achieves crosslinking efficiencies of 15 to 40% within nanoseconds to microseconds of ultraviolet irradiation. This dramatic improvement in reaction kinetics enables the capture of transient protein conformations and dynamic interactions that dissociate before traditional crosslinking reactions can reach completion.

Crosslinker TypeEfficiency (%)Reaction TimeDistance ResolutionStructural Perturbation
BS3 (Chemical)10-2530 min - 2 hoursMediumModerate
EDC/NHS (Chemical)5-151-4 hoursLowHigh
Diazirine Photocrosslinking15-40< 1 secondHighMinimal

The enhanced efficiency of diazirine-based crosslinking has been attributed to the high reactivity of the carbene intermediate and the broad spectrum of amino acid targets accessible through carbene insertion chemistry. Unlike traditional NHS-ester crosslinkers that are limited to primary amines, the diazirine-based reagent can form covalent bonds with essentially all amino acid side chains, dramatically expanding the number of potential crosslinking sites within a protein structure.

Structural Perturbation and Protein Integrity

A critical advantage of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- lies in its minimal structural perturbation of target proteins. Traditional chemical crosslinkers often induce significant conformational changes through the formation of rigid covalent linkages that constrain protein flexibility. The zero-length crosslinks achievable with diazirine-based reagents eliminate the structural artifacts associated with spacer arm constraints, providing more accurate representations of native protein conformations.

Quantitative analysis of structural perturbation has revealed that traditional crosslinkers such as BS3, with an 11.4 Ångström spacer length, can bridge Cα-Cα distances of 26 to 30 Ångströms, potentially forcing proteins into non-native conformational states. The direct insertion mechanism of diazirine-based crosslinking eliminates these distance constraints, enabling the study of protein structures in their native conformational states without artificial stabilization of extended conformations.

Mass Spectrometry Compatibility and Analysis

The analytical compatibility of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- with mass spectrometry represents a significant advancement over traditional crosslinking reagents. The clean fragmentation patterns produced by diazirine-crosslinked peptides facilitate automated analysis using customized software tools, while traditional crosslinkers often generate complex fragmentation patterns that complicate spectral interpretation.

Recent studies using advanced mass spectrometry platforms have demonstrated superior performance of diazirine-based crosslinking in terms of identification rates and spectral quality. The Orbitrap Astral mass spectrometer achieved over 40% more unique residue pairs when analyzing diazirine-crosslinked samples compared to traditional crosslinkers, attributed to the enhanced sensitivity and dynamic range of the analytical method. This improvement in analytical performance directly translates to increased depth of structural information and more comprehensive protein interaction mapping.

Cellular Application and Biocompatibility

The cellular application capabilities of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- demonstrate remarkable advantages over traditional chemical crosslinkers in terms of membrane permeability and biocompatibility. While many traditional crosslinkers such as BS3 exhibit limited cellular penetration due to their charged nature, diazirine-based reagents readily cross cellular membranes and enable in vivo crosslinking studies. This cellular compatibility has enabled proteome-wide crosslinking studies in living cells, providing insights into protein interaction networks in their native cellular environment.

The pH independence of diazirine-based crosslinking represents another significant advantage over traditional methods. EDC crosslinking requires acidic conditions (pH 4.5) for optimal efficiency and is highly sensitive to buffer composition, while diazirine-based crosslinking proceeds efficiently across a broad pH range without requiring specialized buffer systems. This pH tolerance enables crosslinking studies under physiological conditions without the need for potentially denaturing buffer exchanges.

Selectivity and Specificity Considerations

The selectivity profile of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- offers unique advantages in protein structural analysis through its tunable specificity for different amino acid classes. Traditional crosslinkers exhibit rigid selectivity patterns determined by their chemical reactivity: NHS esters target primary amines, maleimides target sulfhydryls, and carbodiimides target carboxyl groups. The dual-mechanism reactivity of diazirine-based crosslinking enables selective targeting of polar residues through the diazo intermediate or broad-spectrum crosslinking through the carbene intermediate, depending on irradiation conditions.

This tunable selectivity has proven particularly valuable for studying membrane proteins and protein complexes with heterogeneous surface properties. The preferential labeling of membrane-embedded proteins by alkyl diazirine probes has been rationalized by the enhanced reactivity of the diazo intermediate with negatively charged electrostatic surfaces, enabling selective crosslinking of membrane-associated protein regions.

Time-Resolved Studies of Protein-Ligand Interactions

The temporal resolution capabilities of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- have enabled unprecedented insights into the dynamic nature of protein-ligand interactions through time-resolved photocrosslinking studies. These investigations have revealed the complex kinetics of ligand binding, conformational changes, and allosteric transitions that occur across multiple timescales, from nanoseconds to microseconds.

Kinetic Analysis of Ligand Binding Events

Time-resolved photocrosslinking studies using diazirine-based reagents have successfully captured the temporal evolution of protein-ligand interactions with exceptional precision. The brief carbene lifetime of approximately 2 nanoseconds ensures that crosslinking occurs primarily with the most abundant conformational states present during the irradiation period, providing a snapshot of the dynamic equilibrium between bound and unbound states. This temporal precision has enabled researchers to discriminate between different binding modes and to identify transient intermediates in ligand recognition processes.

Studies of PDZ domain-ligand interactions have demonstrated the power of time-resolved photocrosslinking to reveal allosteric transitions spanning four decades of time, from 1 nanosecond to microseconds. The photoswitchable ligand approach, combined with transient infrared spectroscopy, has revealed that ligand-induced conformational transitions involve subtle shifts in the populations of structurally well-defined states rather than global conformational changes. These findings have provided new insights into the molecular mechanisms underlying allosteric regulation and have demonstrated that structurally and dynamically driven allostery operate synergistically.

Conformational Dynamics and Allosteric Transitions

The application of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- to time-resolved studies has revealed the complex nature of protein conformational transitions following ligand binding events. Molecular dynamics simulations coupled with experimental photocrosslinking data have shown that ligand-induced conformational changes occur through a series of discrete intermediate states characterized by distinct structural and dynamical properties. The ability to capture these transient states has enabled the construction of Markov state models that quantitatively describe the kinetics and thermodynamics of conformational transitions.

Time-resolved infrared spectroscopy studies have demonstrated that protein conformational changes following ligand binding occur through multiple pathways with different timescales. The trans-to-cis and cis-to-trans transitions exhibit asymmetric kinetics, with the enforced dissociation of well-defined binding structures occurring faster than the formation of organized conformational states from disordered intermediates. These findings have provided new insights into the relationship between conformational entropy and binding kinetics in protein-ligand recognition.

Proximity-Induced Photoaffinity Labeling

The development of proximity-induced photoaffinity labeling protocols using benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has enabled the direct evaluation of ligand-receptor interactions with exceptional specificity. These protocols employ covalent photoaffinity labeling followed by immunoprecipitation to evaluate the ligand binding activity of target receptor kinases, providing ultimate proof of direct contact between peptide ligands and their receptors.

The temporal control afforded by diazirine-based photocrosslinking has proven particularly valuable for studying transient protein-ligand interactions that are difficult to capture using traditional biochemical methods. The ability to initiate crosslinking reactions with precise timing has enabled researchers to study the kinetics of ligand association and dissociation, revealing the dynamic nature of binding equilibria and the role of conformational selection in ligand recognition.

Temporal Resolution in Cellular Environments

Time-resolved photocrosslinking studies in living cells have revealed the dynamic nature of protein-ligand interactions in their native cellular context. The excellent cellular permeability of diazirine-based reagents has enabled in vivo crosslinking studies that capture protein-ligand interactions under physiological conditions without the artifacts associated with cell lysis and protein purification. These studies have demonstrated that protein-ligand interactions in cellular environments exhibit different kinetics and binding modes compared to in vitro studies, highlighting the importance of cellular context in understanding biological function.

The application of time-resolved photocrosslinking to study DNA-protein interactions has revealed the dynamic nature of transcription factor binding to chromatin. The combination of chemical and laser-induced crosslinking has enabled researchers to distinguish between direct and indirect DNA-protein interactions in living cells, providing insights into the temporal dynamics of gene regulation and chromatin remodeling processes.

Quantitative Analysis of Binding Kinetics

Advanced analytical methods have been developed to quantitatively analyze the kinetics of protein-ligand interactions using time-resolved photocrosslinking data. The Transient Induced Molecular Electronic Spectroscopy (TIMES) method has been successfully applied to measure protein-ligand binding dissociation constants with high precision. This approach combines microfluidic technology with electrochemical detection to monitor the formation and dissociation of protein-ligand complexes in real-time, providing detailed kinetic information about binding processes.

The development of multifunctional diazirine-containing probes has enabled simultaneous monitoring of ligand binding and protein conformational changes through the incorporation of fluorescent reporter groups. These probes undergo photoinduced electron transfer between the diazirine group and fluorescent chromophores, resulting in quenching of fluorescence that is relieved upon crosslinking. This approach has enabled real-time monitoring of protein-ligand interactions with temporal resolution limited only by the fluorescence measurement system.

Membrane Protein Labeling Strategies

The application of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- to membrane protein labeling represents a significant advancement in the structural analysis of these challenging biological targets. Membrane proteins present unique analytical challenges due to their hydrophobic nature, complex topological arrangements, and requirement for specialized solubilization conditions that often compromise structural integrity.

Membrane Protein Topology Mapping

Diazirine-based photocrosslinking has proven exceptionally valuable for mapping the topology of membrane proteins through selective labeling of transmembrane and extramembrane domains. The preferential labeling of membrane-embedded proteins by alkyl diazirine probes has been attributed to the enhanced reactivity of the diazo intermediate with negatively charged electrostatic surfaces commonly found in membrane-associated regions. This selectivity enables researchers to distinguish between transmembrane segments and cytoplasmic or extracellular domains without requiring extensive protein purification or reconstitution procedures.

Comprehensive studies using photoactivatable crosslinking probes incorporated into transmembrane peptides have demonstrated the ability to directly investigate the molecular environment of membrane-spanning regions. These experiments revealed that transmembrane peptides show clear preference for partitioning into fluid lipid phases while being excluded from gel-phase lipids, providing insights into the dynamic nature of protein-lipid interactions in biological membranes.

Lipid-Protein Interaction Analysis

The application of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- to membrane protein studies has revealed detailed information about specific lipid-protein interactions that are crucial for membrane protein function. Photocrosslinking experiments have demonstrated that transmembrane peptides crosslink to both acyl chains of phospholipids, indicating intimate contact between the hydrophobic protein surface and the lipid bilayer. These studies have provided new insights into the molecular basis of hydrophobic matching between membrane proteins and their lipid environment.

The ability to capture transient protein-lipid interactions has enabled researchers to study the dynamic nature of membrane protein-lipid associations. Time-resolved photocrosslinking studies have revealed that membrane proteins undergo rapid lateral diffusion within the lipid bilayer, with crosslinking patterns reflecting the average environment sampled by the protein over the timescale of the photocrosslinking reaction. These findings have provided new insights into the relationship between membrane protein dynamics and biological function.

Membrane Protein Complex Assembly

Diazirine-based photocrosslinking has proven particularly valuable for studying the assembly of membrane protein complexes, which often involve transient and weak interactions that are difficult to capture using traditional biochemical methods. The temporal precision of photocrosslinking has enabled researchers to trap intermediate states in membrane protein assembly pathways, revealing the step-wise nature of complex formation and the role of specific protein-protein and protein-lipid interactions in stabilizing assembled structures.

Site-directed incorporation of diazirine-based amino acids into membrane proteins has enabled the mapping of protein-protein interaction interfaces within membrane-embedded complexes. These studies have revealed that membrane protein interactions often involve both transmembrane domain contacts and interactions between extramembrane domains, highlighting the complex nature of membrane protein complex architecture.

Reconstitution and Nanodisc Technology

The compatibility of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- with membrane protein reconstitution systems has enabled structural studies of membrane proteins in near-native lipid environments. The combination of diazirine-based photocrosslinking with nanodisc technology has proven particularly powerful for studying membrane protein structure and dynamics. Nanodiscs provide a stable, soluble platform for membrane protein analysis while maintaining the native lipid environment essential for proper protein function.

Studies using nanodisc-reconstituted membrane proteins have revealed that the lipid bilayer provides significant protection to transmembrane regions while leaving extramembrane domains accessible to labeling reagents. This differential accessibility has enabled researchers to map membrane protein topology with high precision, distinguishing between transmembrane and extramembrane regions at the amino acid level.

Cellular Membrane Protein Analysis

The excellent cellular permeability of diazirine-based reagents has enabled in vivo labeling studies of membrane proteins in their native cellular environment. These studies have provided unprecedented insights into membrane protein interactions and dynamics in living cells, revealing the complex nature of membrane protein function in physiological contexts. The ability to perform crosslinking experiments in intact cells has eliminated many of the artifacts associated with membrane protein purification and reconstitution procedures.

Proteome-wide crosslinking studies in living cells have revealed that membrane proteins exhibit distinct interaction patterns compared to soluble proteins, with enhanced crosslinking to other membrane-associated proteins and specific lipid species. These findings have provided new insights into the organization of membrane protein complexes and the role of lipid-protein interactions in cellular function.

Analytical Challenges and Solutions

The analysis of membrane protein crosslinking data presents unique challenges due to the hydrophobic nature of transmembrane peptides and their tendency to aggregate during mass spectrometry analysis. The development of specialized sample preparation methods, including the use of organic solvents and detergent systems compatible with mass spectrometry, has enabled successful analysis of membrane protein crosslinking products. These methodological advances have made it possible to routinely analyze membrane protein crosslinking data with the same precision achieved for soluble proteins.

The incorporation of cleavable linkers and affinity tags into diazirine-based crosslinking reagents has facilitated the enrichment and analysis of membrane protein crosslinking products. Bifunctional photoaffinity probes containing biotin groups and cleavable linkers have enabled the selective isolation of crosslinked membrane protein complexes, simplifying the analysis of complex mixtures and improving the sensitivity of detection. These technological advances have made membrane protein crosslinking analysis more accessible to researchers without specialized expertise in membrane protein biochemistry.

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Dates

Last modified: 08-15-2023

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